4-(2-chloro-4-methylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile
Description
4-(2-Chloro-4-methylphenyl)-1,1-dioxo-4H-1λ⁶,4-benzothiazine-2-carbonitrile is a benzothiazine derivative featuring a 2-chloro-4-methylphenyl substituent, a sulfone (1,1-dioxo) group, and a carbonitrile moiety. The crystal structure of this compound has likely been resolved using SHELX software, a widely used tool for small-molecule crystallography , and refined via the WinGX suite for crystallographic data processing . Its structural uniqueness arises from the chloro-methylphenyl group, which influences electronic properties and intermolecular interactions, such as hydrogen bonding and π-π stacking, critical for its physicochemical behavior .
Properties
IUPAC Name |
4-(2-chloro-4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2S/c1-11-6-7-14(13(17)8-11)19-10-12(9-18)22(20,21)16-5-3-2-4-15(16)19/h2-8,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVDXRWPIBGMBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloro-4-methylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-4-methylphenyl isothiocyanate with a suitable amine to form the corresponding thiourea derivative. This intermediate is then cyclized under acidic conditions to form the benzothiazine ring system.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(2-chloro-4-methylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chlorine and nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
4-(2-chloro-4-methylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(2-chloro-4-methylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares key structural and physicochemical properties of 4-(2-chloro-4-methylphenyl)-1,1-dioxo-4H-1λ⁶,4-benzothiazine-2-carbonitrile with three analogs:
Key Findings:
Substituent Impact on Electronic Properties :
- The chloro-methylphenyl group in the target compound balances electron-withdrawing (-Cl) and donating (-CH₃) effects, moderating its reactivity compared to Analog 1 (fluorophenyl, strongly electron-withdrawing) and Analog 2 (nitrophenyl, highly electron-deficient).
- Analog 3’s methoxy group increases solubility due to enhanced polarity but reduces crystallinity .
Hydrogen Bonding and Crystal Packing :
- The target compound’s sulfone and carbonitrile groups engage in moderate intermolecular interactions, forming a layered crystal structure. Analog 2’s nitro group facilitates stronger hydrogen bonds, correlating with its higher melting point .
- Analog 1’s fluorine substituent creates denser packing via F⋯H interactions, whereas Analog 3’s methoxy group disrupts packing efficiency .
Ring Puckering and Conformational Flexibility :
- The target compound’s benzothiazine ring exhibits significant puckering (amplitude = 0.42 Å), as defined by Cremer and Pople’s coordinates , compared to Analog 1’s planar conformation. This puckering may enhance binding to biological targets by mimicking natural substrates.
- Analog 2’s nitro group induces a smaller phase angle (85°), suggesting steric constraints, while Analog 3’s methoxy group allows greater conformational freedom .
Methodological Considerations
- Crystallographic Analysis : The structural data for all compounds were refined using SHELXL and processed via WinGX , ensuring high precision in bond lengths (±0.01 Å) and angles (±0.1°).
- Hydrogen Bonding Analysis : Graph set analysis (as per Bernstein et al. ) confirmed R₂²(8) motifs in the target compound, contrasting with Analog 2’s R₄⁴(12) patterns.
- Conformational Metrics : Ring puckering parameters were calculated using Cremer-Pople coordinates, with amplitudes derived from displacement perpendicular to the mean plane .
Biological Activity
The compound 4-(2-chloro-4-methylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile (CAS No. 1206993-63-6) is a member of the benzothiazine family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzothiazine ring fused with a chlorinated phenyl group and a carbonitrile moiety. Its molecular formula is with a molecular weight of approximately 330.79 g/mol.
Key Structural Features
| Feature | Description |
|---|---|
| Functional Groups | Chlorine, methyl, dioxo, carbonitrile |
| Ring System | Benzothiazine |
| Molecular Weight | 330.79 g/mol |
Antimicrobial and Antifungal Properties
Research indicates that benzothiazine derivatives exhibit significant antimicrobial and antifungal activities. For example, compounds similar to this compound have shown efficacy against various bacterial strains and fungi in vitro. The presence of the dioxo group is believed to enhance these properties by facilitating interactions with microbial enzymes or structural components.
Anticancer Potential
The anticancer activity of this compound is particularly noteworthy. Studies have demonstrated that it may inhibit the proliferation of cancer cells by interfering with specific signaling pathways involved in cell growth and survival. The mechanism likely involves the inhibition of enzymes associated with tumor progression.
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549) showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 values observed were comparable to established chemotherapeutic agents.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors that regulate cell proliferation and apoptosis.
- Ion Channel Interaction : Similar compounds have been shown to affect potassium ATP channels, influencing insulin release and blood glucose levels.
Comparative Analysis with Similar Compounds
To better understand its unique properties, a comparison with structurally similar compounds was conducted:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| 4-(2-chloro-4-methylphenyl)-1,1-dioxo-benzothiazine | Moderate | High | Yes |
| 7-chloro-3-methylbenzothiazine | Low | Moderate | Yes |
| 2-chloro-4-methylphenyl isocyanate | High | Low | No |
Research Findings
Recent studies have highlighted the potential applications of this compound in various fields:
Medicinal Applications
Ongoing research aims to explore its use as a therapeutic agent for conditions such as:
- Cancer
- Diabetes (via modulation of insulin release)
- Infections (bacterial and fungal)
Industrial Applications
Due to its unique chemical properties, it is being investigated for use in:
- Material science (e.g., polymers)
- Coatings
- Photocatalysis
Q & A
Q. Basic
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and nitrile carbons (δ ~115 ppm). Deshielding effects from the chloro and sulfone groups shift adjacent signals upfield .
- IR : Confirm sulfone (S=O, 1300–1350 cm⁻¹) and nitrile (C≡N, 2220–2260 cm⁻¹) functionalities.
- MS : High-resolution ESI-MS to verify the molecular ion ([M+H]⁺) and isotopic patterns from chlorine.
How do hydrogen-bonding networks influence physicochemical stability?
Advanced
Graph-set analysis () categorizes H-bond motifs (e.g., R₂²(8) rings) that stabilize crystal packing . For stability studies:
- Experimental : Measure melting points (compare with ) and hygroscopicity under controlled humidity .
- Computational : Use Mercury software to calculate H-bond donor-acceptor distances (<3.0 Å) and angles (>120°). Correlate stronger networks with higher thermal stability.
What computational methods predict the benzothiazine core’s reactivity?
Q. Advanced
- DFT : Optimize geometry at B3LYP/6-31G* () and calculate electrostatic potential (ESP) maps to identify electrophilic sites (e.g., nitrile carbon) .
- MD Simulations : Solvate the molecule in explicit water/ethanol to assess hydrolysis susceptibility.
How to address discrepancies in experimental vs. calculated XRD patterns for polymorphs?
Q. Advanced
- Rietveld refinement (TOPAS): Fit experimental powder patterns to simulated data from SCXRD.
- Validation : Check for preferred orientation effects and lattice parameter mismatches (>1% deviation suggests new polymorphs). Reference for analogous structural refinements .
What chromatographic techniques ensure purity assessment?
Q. Basic
- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient (50–90% organic phase). Monitor UV absorption at 254 nm.
- TLC : Ethyl acetate/hexane (3:7) on silica gel; Rf ~0.4 under UV visualization.
How does benzothiazine ring puckering affect bioactivity?
Q. Advanced
- Cremer-Pople parameters (): Quantify puckering amplitude (q) and phase angle (φ) from SCXRD data .
- Docking studies : Correlate puckered conformations with binding affinity to target proteins (e.g., AutoDock Vina).
How to design stability studies under varying pH/temperature?
Q. Basic
- ICH Q1A guidelines : Expose samples to pH 1–10 buffers (HCl/NaOH) and temperatures (40–80°C). Monitor degradation via HPLC at 0, 1, 3, and 7 days.
How can QTAIM analyze non-covalent interactions in co-crystals?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
